N-(4-Fluorophenyl)-N-methylacrylamide
CAS No.:
Cat. No.: VC17891669
Molecular Formula: C10H10FNO
Molecular Weight: 179.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10FNO |
|---|---|
| Molecular Weight | 179.19 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-N-methylprop-2-enamide |
| Standard InChI | InChI=1S/C10H10FNO/c1-3-10(13)12(2)9-6-4-8(11)5-7-9/h3-7H,1H2,2H3 |
| Standard InChI Key | UXLJQZSIVWTOJX-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1=CC=C(C=C1)F)C(=O)C=C |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure
N-(4-Fluorophenyl)-N-methylacrylamide (C₁₀H₁₀FNO) consists of an acrylamide backbone substituted with a methyl group and a 4-fluorophenyl moiety. The fluorine atom at the para position enhances electronegativity, influencing reactivity and intermolecular interactions. Comparative analysis with N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (CAS 849217-60-3) reveals shared aromatic fluorination but distinct functional groups .
Physicochemical Properties
While direct data on this compound is scarce, estimated properties derived from analogs include:
-
Molecular Weight: 179.19 g/mol
-
Solubility: Likely low in water (<1 mg/mL) due to hydrophobic aryl and methyl groups.
Synthetic Methodologies
Acrylamide Derivative Synthesis
General acrylamide synthesis involves coupling acryloyl chloride with amines. For N-(4-fluorophenyl)-N-methylacrylamide:
-
Step 1: React 4-fluoroaniline with methyl acrylate via nucleophilic acyl substitution.
-
Step 2: Purify via chromatography or recrystallization.
A parallel method for CAS 849217-60-3 uses carbodiimide-mediated coupling (e.g., EDCI) , suggesting similar strategies could apply.
Challenges in Synthesis
-
Steric Hindrance: Bulky substituents may reduce reaction yields.
-
Fluorine Stability: Harsh conditions could lead to defluorination.
Applications in Pharmaceutical Research
Polymer Chemistry
Acrylamides are key monomers in hydrogels and stimuli-responsive polymers. Fluorination could enhance thermal stability and hydrophobicity for specialized coatings.
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: High GI permeability predicted (analogous to CAS 849217-60-3) .
-
CYP Inhibition: Fluorinated aromatics often inhibit CYP2D6 and CYP1A2 , suggesting possible drug-drug interactions.
Toxicity Considerations
-
Acrylamide Risks: Potential neurotoxicity and carcinogenicity per acrylamide backbone .
-
Fluorine-Specific Effects: May alter metabolic pathways compared to non-fluorinated analogs.
Recent Advances and Research Gaps
Unresolved Questions
-
Optimal Synthetic Routes: Requires validation via peer-reviewed studies.
-
Biological Activity: Screening against cancer cell lines or microbial targets is needed.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume